
5-Chloro-2-(m-tolyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(m-tolyl)benzofuran: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(m-tolyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable and efficient synthetic routes. For instance, the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to yield high-purity benzofuran compounds . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-(m-tolyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-one, while reduction can produce this compound-3-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-(m-tolyl)benzofuran is used as a building block in organic synthesis.
Biology: In biological research, benzofuran derivatives have shown promise as anticancer, antibacterial, and antiviral agents. The presence of the benzofuran ring enhances the compound’s ability to interact with biological targets .
Medicine: Medicinal chemists have explored this compound for its potential therapeutic properties. It has been investigated for its role in developing new drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their stability and reactivity make them valuable in manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(m-tolyl)benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-(m-Tolyl)benzofuran: Lacks the chlorine substituent, which may affect its biological activity and reactivity.
5-Bromo-2-(m-tolyl)benzofuran: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.
5-Chloro-2-phenylbenzofuran: Similar structure but with a phenyl group instead of m-tolyl, which can influence its interactions with biological targets.
Uniqueness: 5-Chloro-2-(m-tolyl)benzofuran is unique due to the presence of both chlorine and m-tolyl substituents. These groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H11ClO |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
5-chloro-2-(3-methylphenyl)-1-benzofuran |
InChI |
InChI=1S/C15H11ClO/c1-10-3-2-4-11(7-10)15-9-12-8-13(16)5-6-14(12)17-15/h2-9H,1H3 |
InChI-Schlüssel |
BLNJLVMGDHBZKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


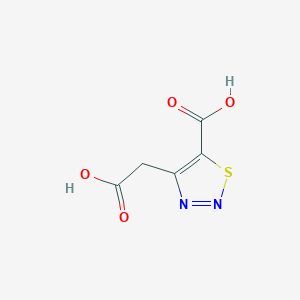
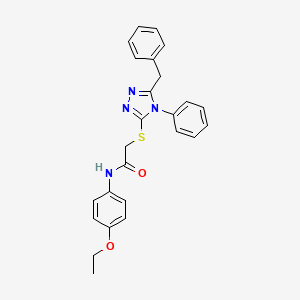
![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B15054099.png)
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)
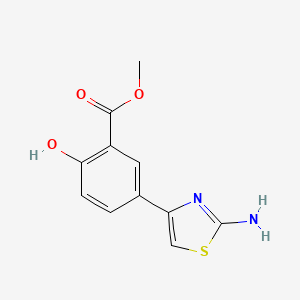
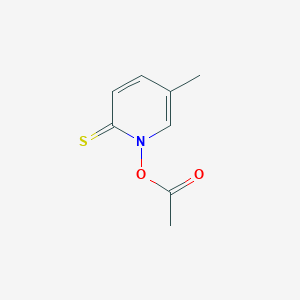
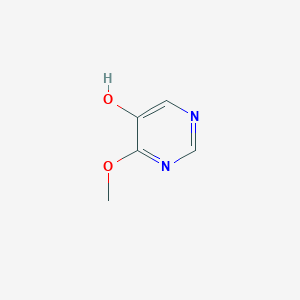
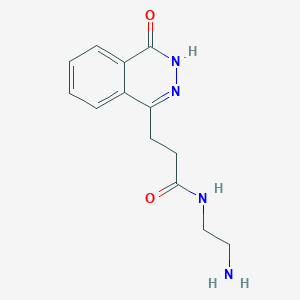
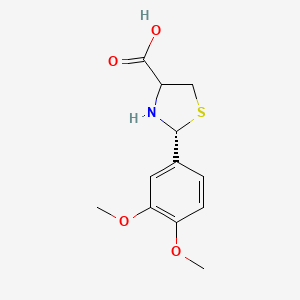
![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)

![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
